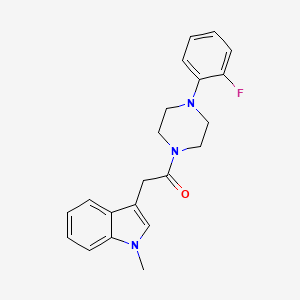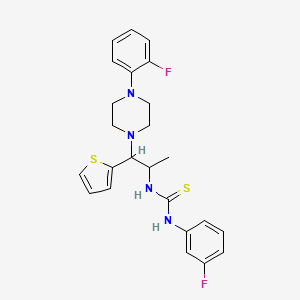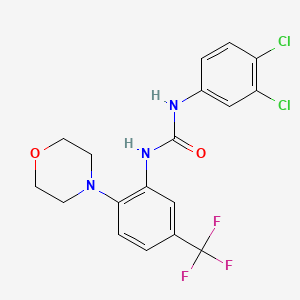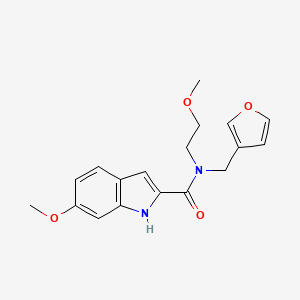![molecular formula C31H26FN3O3S B2826347 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-83-7](/img/no-structure.png)
5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C31H26FN3O3S and its molecular weight is 539.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
One study focused on the synthesis and evaluation of the antioxidant properties of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones. These compounds were prepared in two steps from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates or 4-phenyl-6-methyl-2-thioxotetrahydropyrimidine-5-carboxylates, showing that the compounds containing the thiourea moiety exhibited better antioxidant activity (Ismaili et al., 2008).
Heterocyclic Chemistry
Another research explored the reactions of 3-aminoquinoline-2,4-diones with isothiocyanic acid, leading to an easy pathway to thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones and imidazo[4,5-c]quinolin-4-ones. This study highlights a method to diversify the structural features of quinoline derivatives, which can be applied to synthesize compounds with specific functionalities (Mrkvička et al., 2010).
Novel Ring Systems and Catalysis
Research on novel ring systems derived from 4,5-diaminobenzo[b]thiophen and its 3-methyl derivative has shown the potential for creating new compounds with specific applications in medicinal chemistry and materials science. These studies illustrate the breadth of research focused on the synthesis and functionalization of heterocyclic compounds, providing a foundation for future studies on compounds with similar structures (Chapman et al., 1971).
Electrochemical Studies
The electrochemical oxidation of hydantoins, including derivatives similar to the compound of interest, has been examined, offering insights into the redox behavior and potential applications of these compounds in biochemical and medicinal contexts (Nosheen et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2-fluorobenzylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, which is then coupled with 4-(benzyloxy)phenylboronic acid to form the final product.", "Starting Materials": [ "2-chloro-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "2-fluorobenzyl mercaptan", "Palladium(II) acetate", "Triphenylphosphine", "Sodium carbonate", "4-(benzyloxy)phenylboronic acid", "N,N-dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "a. To a solution of 2-chloro-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (1.0 g, 3.5 mmol) in N,N-dimethylformamide (DMF) (10 mL) was added 2-fluorobenzyl mercaptan (0.8 g, 4.2 mmol), palladium(II) acetate (0.05 g, 0.2 mmol), and triphenylphosphine (0.15 g, 0.6 mmol).", "b. The reaction mixture was stirred at 100°C for 24 hours.", "c. The reaction mixture was cooled to room temperature and poured into water (50 mL).", "d. The resulting solid was filtered and washed with water to give the crude product, which was purified by column chromatography on silica gel using ethyl acetate/methanol (9:1) as the eluent to give the desired intermediate as a yellow solid (0.8 g, 70% yield).", "Step 2: Synthesis of 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "a. To a solution of 4-(benzyloxy)phenylboronic acid (0.5 g, 2.2 mmol) in DMF (5 mL) was added the intermediate from Step 1 (0.5 g, 1.5 mmol), palladium(II) acetate (0.05 g, 0.2 mmol), and triphenylphosphine (0.15 g, 0.6 mmol).", "b. The reaction mixture was stirred at 100°C for 24 hours.", "c. The reaction mixture was cooled to room temperature and poured into water (50 mL).", "d. The resulting solid was filtered and washed with water to give the crude product, which was purified by column chromatography on silica gel using ethyl acetate/methanol (9:1) as the eluent to give the desired product as a yellow solid (0.4 g, 50% yield)." ] } | |
Numéro CAS |
537043-83-7 |
Formule moléculaire |
C31H26FN3O3S |
Poids moléculaire |
539.63 |
Nom IUPAC |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-phenylmethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C31H26FN3O3S/c32-23-10-5-4-9-21(23)18-39-31-34-29-28(30(37)35-31)26(27-24(33-29)11-6-12-25(27)36)20-13-15-22(16-14-20)38-17-19-7-2-1-3-8-19/h1-5,7-10,13-16,26H,6,11-12,17-18H2,(H2,33,34,35,37) |
Clé InChI |
FVVKZEGGHALWRI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)



![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)
![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)